molecular formula C23H40N2O B8649027 N-phenyl-N',N'-dioctylurea CAS No. 144106-04-7

N-phenyl-N',N'-dioctylurea

Cat. No. B8649027
M. Wt: 360.6 g/mol
InChI Key: VYQLOIXTIDYOKA-UHFFFAOYSA-N
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Patent
US05283362

Procedure details

Phenylurea and dioctylamine were heated in xylene, with vigorous stirring, under various conditions. Samples were withdrawn from the mixture after specific reaction times, the solvent was evaporated from each of the samples at 65° C. in vacuo and the residue was taken up in CDCl3, in which phenylurea is virtually insoluble and in which N-phenyl-N',N'-dioctylurea and dioctylamine on the other hand are completely soluble. The precipitated phenylurea was filtered off and a 1H-NMR spectrum of the filtrate was prepared. The particular molar ratio of dioctylamine to the N-phenyl-N',N'-dioctylurea formed was determined by integrating the signals from the --N--CH2 protons of the dioctylamine (2.75 ppm) and the N-phenyl-N',N'-dioctylurea formed (3.28 ppm), from which was derived the degree of conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1(C)C(C)=CC=CC=1>[CH2:20]([NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:1]1([NH:7][C:8]([N:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were withdrawn from the mixture
CUSTOM
Type
CUSTOM
Details
after specific reaction times
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from each of the samples at 65° C. in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated phenylurea was filtered off
CUSTOM
Type
CUSTOM
Details
a 1H-NMR spectrum of the filtrate was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05283362

Procedure details

Phenylurea and dioctylamine were heated in xylene, with vigorous stirring, under various conditions. Samples were withdrawn from the mixture after specific reaction times, the solvent was evaporated from each of the samples at 65° C. in vacuo and the residue was taken up in CDCl3, in which phenylurea is virtually insoluble and in which N-phenyl-N',N'-dioctylurea and dioctylamine on the other hand are completely soluble. The precipitated phenylurea was filtered off and a 1H-NMR spectrum of the filtrate was prepared. The particular molar ratio of dioctylamine to the N-phenyl-N',N'-dioctylurea formed was determined by integrating the signals from the --N--CH2 protons of the dioctylamine (2.75 ppm) and the N-phenyl-N',N'-dioctylurea formed (3.28 ppm), from which was derived the degree of conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1(C)C(C)=CC=CC=1>[CH2:20]([NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:1]1([NH:7][C:8]([N:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were withdrawn from the mixture
CUSTOM
Type
CUSTOM
Details
after specific reaction times
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from each of the samples at 65° C. in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated phenylurea was filtered off
CUSTOM
Type
CUSTOM
Details
a 1H-NMR spectrum of the filtrate was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.